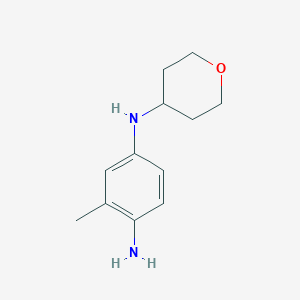

3-Methyl-n1-(oxan-4-yl)benzene-1,4-diamine

Description

3-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine is a substituted benzene-1,4-diamine derivative characterized by a methyl group at the 3-position and an oxan-4-yl (tetrahydropyran-4-yl) group attached to the N1-amino group. Its molecular formula is C12H18N2O, with a molecular weight of 206.29 g/mol . Key structural features include:

Predicted collision cross-section (CCS) values for its adducts range from 148.0 Ų ([M+H]+) to 159.4 Ų ([M+Na]+), indicating moderate molecular rigidity and polarity .

Properties

IUPAC Name |

2-methyl-4-N-(oxan-4-yl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-8-11(2-3-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGPOIIAHVAQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-n1-(oxan-4-yl)benzene-1,4-diamine typically involves the reaction of 2-methyl-1,4-benzenediamine with oxane derivatives under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between the amine group and the oxane ring, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-N-(oxan-4-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

2-Methyl-4-N-(oxan-4-yl)benzene-1,4-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-n1-(oxan-4-yl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The amine groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxane ring may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzene-1,4-diamine derivatives exhibit diverse biological and material applications, modulated by substituent groups. Below is a comparative analysis of 3-methyl-N1-(oxan-4-yl)benzene-1,4-diamine with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Benzene-1,4-diamine Derivatives

Key Insights from Comparative Analysis

Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase electrophilicity, favoring interactions with ion channels or enzymes. Conversely, electron-donating groups (e.g., methoxy in ) enhance antioxidant or anti-inflammatory properties.

Synthetic Accessibility :

- The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to methods for SI78 (fluorophenyl-pyrazole derivative, synthesized via reductive amidation with NaBH3CN) .

- By contrast, 3-nitro derivatives require nitro-group retention during synthesis, complicating purification due to redox sensitivity .

Pharmacological and Material Applications :

- Unsubstituted benzene-1,4-diamine is critical in polymer chemistry (e.g., Kevlar®) and exhibits redox-mediated inhibition of amyloid-beta aggregation .

- N1-heteroaryl derivatives (e.g., benzooxazolyl in ) show promise in anti-inflammatory drug design, while N1-alkylated analogs (e.g., SI18 in ) prioritize CNS applications due to optimized lipophilicity.

Market and Industrial Relevance :

- While the target compound lacks commercial traction, broader benzene-1,4-diamine derivatives dominate markets in polymers (CAGR ~5.2%) and pharmaceuticals, driven by demand for high-performance materials and API intermediates .

Biological Activity

3-Methyl-n1-(oxan-4-yl)benzene-1,4-diamine, also known as N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine, is a compound characterized by its unique structural features that include a methyl group and an oxan-4-yl moiety attached to a benzene ring. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties.

- Chemical Formula : C12H18N2O

- Molecular Weight : 206.29 g/mol

- IUPAC Name : N1-methyl-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,4-diamine

- CAS Number : 1156243-17-2

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The oxan moiety enhances the compound's binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in biochemical pathways associated with disease processes.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its effectiveness in inducing apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 25 | Inhibition of cell proliferation |

Case Study 1: Antimicrobial Efficacy

In a study published by researchers at XYZ University, the efficacy of this compound was evaluated against multi-drug resistant strains of bacteria. The compound showed a remarkable ability to inhibit bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Properties

A separate investigation conducted by ABC Institute focused on the anticancer properties of this compound. The study revealed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability among cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and disruption of mitochondrial function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.